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molecular formula C14H16O B8747086 1-Naphthalen-1-ylmethyl-propanol

1-Naphthalen-1-ylmethyl-propanol

Cat. No. B8747086
M. Wt: 200.28 g/mol
InChI Key: LIASRJOGPSYKMP-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

Sodium borohydride (1.80 g, 47.4 mmol) was added portion wise at 0° C. to a solution of 1-naphthyl-2-butanone (4.70 g, 23.7 mmol) in CH3OH (100 mL). The mixture was stirred at 0° C. for 3 h. A solution of 1 N HCl (10 mL) was added, and the solvent was removed in vacuo. Water (50 mL) was added to the residue, and the aqueous was extracted with EtOAc (300 mL). The combined organic extracts were washed with the H2O (100 mL) and brine (50 mL), and the solvent was removed by rotary evaporation. Silica gel flash chromatography (10% EtOAc in hexanes) yielded 4.10 g (86%) of 1-naphthalen-1-ylmethyl-propanol as a colorless oil: 1H-NMR (400 MHz, CDCl3) δ 8.04 (dd, 1 H), 7.85 (dd, 1 H), 7.74 (dd, 1 H), 7.54-7.43 (m, 2 H), 7.41-7.24 (m, 2 H), 3.93-3.87 (m, 1 H), 3.36 (dd, 1 H), 3.05 (dd, 1H), 1.71-1.57 (m, 2 H), 1.45 (br s, 1 H), 1.05 (t, 3 H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1([CH2:13][C:14](=[O:17])[CH2:15][CH3:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.Cl>CO>[C:3]1([CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (50 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with the H2O (100 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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